molecular formula C20H19N3O2 B2506293 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 956790-70-8

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2506293
CAS No.: 956790-70-8
M. Wt: 333.391
InChI Key: GXTRUXPHOTWIJS-UHFFFAOYSA-N
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Description

2-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the condensation of 3,5-dimethyl-1H-pyrazol-1-ylmethanol with appropriate amines under heating reflux conditions in solvents like acetonitrile. The resulting intermediate is then further reacted with benzoisoquinoline derivatives to form the final product.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and aprotic solvents like dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic systems.

  • Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and antiparasitic properties.

  • Medicine: The compound and its derivatives are being explored for their therapeutic potential in treating diseases such as malaria and leishmaniasis.

  • Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied.

Comparison with Similar Compounds

  • Pyrazole Derivatives: These compounds share the pyrazole core and exhibit similar biological activities.

  • Benzoisoquinoline Diones: These compounds have a similar benzoisoquinoline structure and are known for their pharmacological properties.

Uniqueness: 2-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its unique combination of the pyrazole and benzoisoquinoline moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)propyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-13-12-14(2)23(21-13)11-5-10-22-19(24)16-8-3-6-15-7-4-9-17(18(15)16)20(22)25/h3-4,6-9,12H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTRUXPHOTWIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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